![molecular formula C8H9N5 B13766597 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine CAS No. 74023-40-8](/img/structure/B13766597.png)
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine and pyrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
科学研究应用
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical sensors
作用机制
The mechanism of action of 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it may inhibit kinase activity, affecting signal transduction pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory activity.
Pyrido[2,3-b]pyrazine: Exhibits similar biological activities but with different structural features.
Pyrrolopyrazine: Another heterocyclic compound with diverse biological activities
Uniqueness
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .
属性
CAS 编号 |
74023-40-8 |
|---|---|
分子式 |
C8H9N5 |
分子量 |
175.19 g/mol |
IUPAC 名称 |
3-methylpyrido[3,4-b]pyrazine-5,7-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-5-2-6(9)13-8(10)7(5)12-4/h2-3H,1H3,(H4,9,10,13) |
InChI 键 |
ZQLOTNQYQYLGHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N=C(C=C2N=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
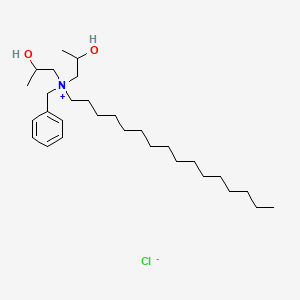
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)


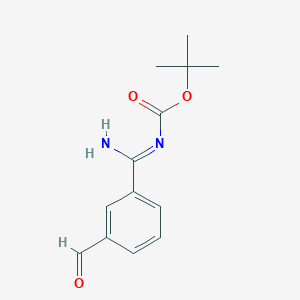
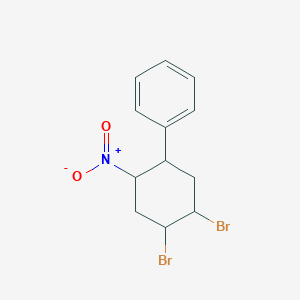

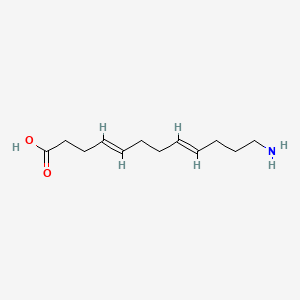
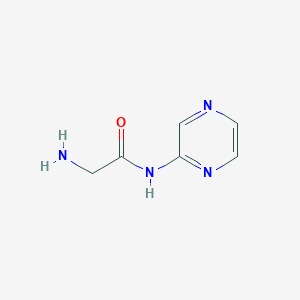
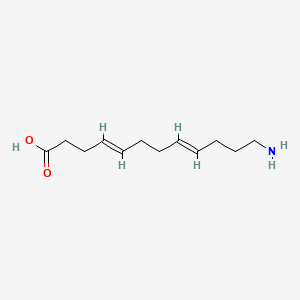

![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)

